

Technical Guide: 2-Chloro-N,N-diphenylacetamide

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Compound of Interest

Compound Name: 2-Chloro-N,N-diphenylacetamide

Cat. No.: B1361505

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Abstract

This technical guide provides a comprehensive overview of **2-Chloro-N,N-diphenylacetamide**, a key synthetic intermediate. The document details its chemical and physical properties, including extensive crystallographic data. A detailed, reproducible experimental protocol for its synthesis via chloroacetylation of diphenylamine is provided. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for the utilization of this compound.

Chemical Identity and Properties

The compound with the common name **2-Chloro-N,N-diphenylacetamide** is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) by the same name.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	2-Chloro-N,N-diphenylacetamide	N/A
CAS Number	5428-43-3	[1]
Molecular Formula	C ₁₄ H ₁₂ ClNO	[1]
Molecular Weight	245.70 g/mol	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)CCl)</chem>	N/A
InChI Key	GRIXINIGTYIHSN-UHFFFAOYSA-N	N/A
Appearance	Colorless solid	[2]
Melting Point	413 K (140 °C)	[3]

Crystallographic Data

The crystal structure of **2-Chloro-N,N-diphenylacetamide** has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. The central acetamide plane forms significant dihedral angles with the two phenyl rings, which are themselves twisted relative to each other[3][4].

Table 2: Single-Crystal X-ray Crystallographic Data

Parameter	Value	Reference
Crystal System	Orthorhombic	[3][4]
Space Group	P2 ₁ 2 ₁ 2 ₁	[3]
a (Å)	6.4350 (13)	[3][4]
b (Å)	12.799 (3)	[3][4]
c (Å)	14.944 (3)	[3][4]
V (Å ³)	1230.8 (5)	[3][4]
Z	4	[3][4]
Calculated Density (Mg m ⁻³)	1.326	[4]
Radiation Type	Mo Kα	[3][4]
Temperature (K)	293	[3][4]
R _{int}	0.064	[3]
Final R indices [I > 2σ(I)]	R ₁ = 0.045, wR ₂ = 0.112	[3]

Synthesis

2-Chloro-N,N-diphenylacetamide is synthesized via the chloroacetylation of diphenylamine using chloroacetyl chloride. This reaction is typically performed under reflux in a suitable solvent like toluene[2][3].

Experimental Protocol: Synthesis of 2-Chloro-N,N-diphenylacetamide

This protocol is adapted from published procedures[2][3].

Materials:

- Diphenylamine (0.04 M)
- Chloroacetyl chloride (0.04 M)

- Toluene (200 ml)
- Crushed ice
- Cold water
- Ethanol (for recrystallization)

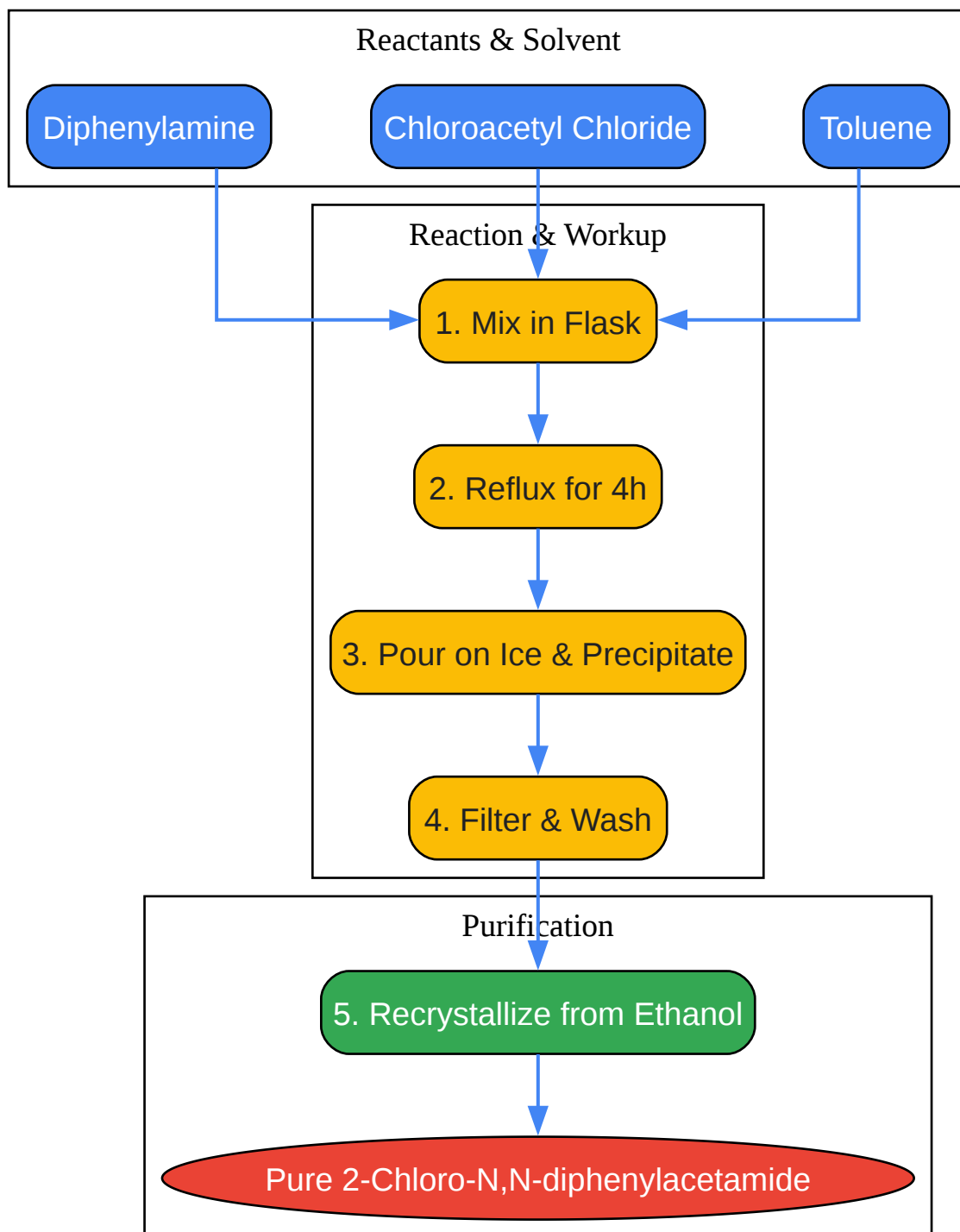
Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle
- Stirring apparatus
- Buchner funnel and flask for filtration
- Beakers

Procedure:

- Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask.
- Add chloroacetyl chloride (0.04 M) to the solution.
- Heat the reaction mixture to reflux and maintain for 4 hours with continuous stirring[2].
- After the reflux period, cool the mixture and pour it into a beaker containing crushed ice.
- Stir the mixture and allow it to stand overnight to facilitate the precipitation of the product[2].
- Collect the precipitate by filtration using a Buchner funnel.
- Wash the filtered solid with cold water to remove impurities.
- Dry the product.

- Recrystallize the crude product from ethanol to yield purified **2-Chloro-N,N-diphenylacetamide**. A reported yield for a similar procedure is 97%^[3].



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Caption: Synthesis workflow for **2-Chloro-N,N-diphenylacetamide**.

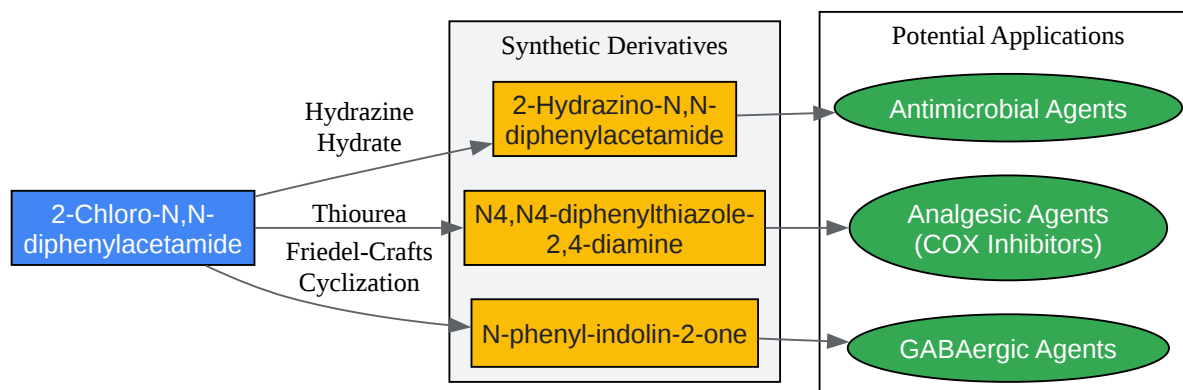
Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for **2-Chloro-N,N-diphenylacetamide** are not extensively available in the cited literature. Characterization is often confirmed through techniques like IR, NMR, and Mass Spectrometry en route to synthesizing derivative compounds[5]. Researchers should perform their own analytical characterization upon synthesis.

Applications in Research and Development

2-Chloro-N,N-diphenylacetamide is a valuable intermediate in organic synthesis. Its utility stems from the reactive chloroacetyl group, which can be displaced in nucleophilic substitution reactions to build more complex molecular architectures.

- **Synthesis of Antimicrobial Agents:** It serves as a precursor for novel diphenylamine derivatives. For example, it can be reacted with hydrazine hydrate to form 2-hydrazino-N,N-diphenylacetamide, which is a scaffold for compounds with potential antimicrobial and antifungal activities[2].
- **Synthesis of Analgesic Compounds:** The compound is the starting material for multi-step syntheses of derivatives that have been evaluated for analgesic activity through docking studies with COX-1 and COX-2 enzymes[5].
- **Precursor to GABAergic Agents:** It is a key intermediate in the synthesis of N-phenyl-indolin-2-one, which can be further transformed into a class of 'GABAergic' agents[3][4].



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Caption: Synthetic utility of **2-Chloro-N,N-diphenylacetamide**.

Safety and Handling

Specific safety data for **2-Chloro-N,N-diphenylacetamide** is not readily available. However, based on related chloroacetamide compounds, appropriate precautions should be taken. Compounds in this class can be harmful if swallowed, and may cause skin and eye irritation[6]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory. All handling should be performed in a well-ventilated fume hood.

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